molecular formula C10H13NO2 B8638389 6-Ethyl-5-propanoylpyridin-2(1H)-one CAS No. 88302-09-4

6-Ethyl-5-propanoylpyridin-2(1H)-one

Cat. No.: B8638389
CAS No.: 88302-09-4
M. Wt: 179.22 g/mol
InChI Key: JMDUPPQVQZVCFS-UHFFFAOYSA-N
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Description

6-Ethyl-5-propanoylpyridin-2(1H)-one is a pyridinone derivative featuring a ketone group at the 2-position, an ethyl substituent at the 6-position, and a propanoyl group at the 5-position of the heterocyclic ring. Pyridinones are structurally analogous to pyridines but with a lactam moiety, conferring unique electronic and steric properties that influence reactivity, solubility, and biological activity. The propanoyl and ethyl groups likely enhance lipophilicity, impacting its pharmacokinetic profile compared to simpler pyridinone derivatives.

Properties

CAS No.

88302-09-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

6-ethyl-5-propanoyl-1H-pyridin-2-one

InChI

InChI=1S/C10H13NO2/c1-3-8-7(9(12)4-2)5-6-10(13)11-8/h5-6H,3-4H2,1-2H3,(H,11,13)

InChI Key

JMDUPPQVQZVCFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=O)N1)C(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Spectral Data Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Reference
6d (phthalazinone derivative) 1634 (C=O stretch) 7.97 (s, 1H), 7.86 (d, J=15.9 Hz)
Compounds 17, 18, 21* Not specified Complex multiplets (700 MHz)

*Compounds 17, 18, and 21 (from polyketide biosynthesis studies) exhibit ¹H and ¹³C NMR profiles indicative of diverse substitution patterns, though their exact structures are unspecified . The pyridinone derivative’s NMR would likely show distinct deshielding for the 5-propanoyl group (δ ~2.5–3.0 ppm for methyl protons) and the lactam proton (δ ~6.5–7.5 ppm), differing from the phthalazinone’s aromatic multiplicity .

Physicochemical Properties

  • Melting Point: Compound 6d has a melting point of 122–124°C, which is moderately high due to its rigid aromatic system . Pyridinones with simpler substituents (e.g., methyl or hydroxy groups) typically exhibit lower melting points (<100°C), suggesting that the propanoyl group in the target compound may enhance crystallinity.
  • Solubility: The ethyl and propanoyl groups in the pyridinone derivative likely increase lipophilicity compared to polar analogues like 5-hydroxypyridin-2(1H)-one, which is highly water-soluble.

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